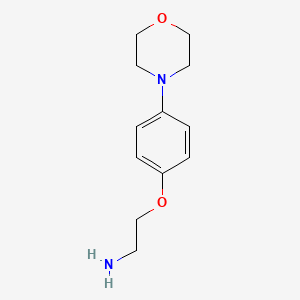
2-(4-Morpholinophenoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Morpholinophenoxy)ethan-1-amine is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂. It is characterized by a morpholine ring attached to a phenol group, which is further connected to an ethan-1-amine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Morpholinophenoxy)ethan-1-amine typically involves the reaction of 4-morpholinophenol with ethyl chloroformate followed by reduction. The reaction conditions include the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but is optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Morpholinophenoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenol group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Typical reagents are hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: Electrophilic substitution can be achieved using reagents like bromine (Br₂) in the presence of a Lewis acid.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Brominated phenols.
Scientific Research Applications
2-(4-Morpholinophenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Morpholinophenoxy)ethan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
4-(4-Morpholinophenyl)morpholine
2-(4-Morpholinophenyl)ethanol
4-Morpholinophenol
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its applications continue to expand as researchers uncover new ways to utilize its chemical structure.
Would you like more information on any specific aspect of this compound?
Properties
CAS No. |
1082507-73-0 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylphenoxy)ethanamine |
InChI |
InChI=1S/C12H18N2O2/c13-5-8-16-12-3-1-11(2-4-12)14-6-9-15-10-7-14/h1-4H,5-10,13H2 |
InChI Key |
FYRJPHJGBAXIOR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















